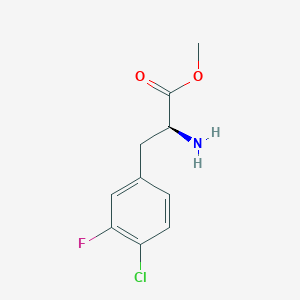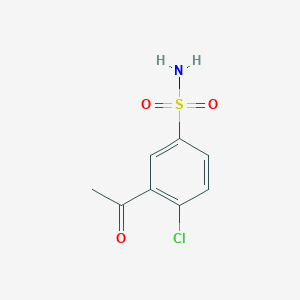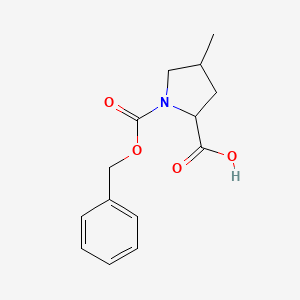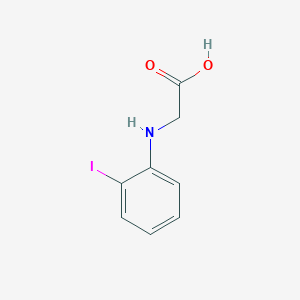
(2-Iodophenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodophenyl)glycine is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol It is a derivative of glycine, where the hydrogen atom in the phenyl ring is substituted by an iodine atom at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)glycine can be achieved through several methods. One common approach involves the iodination of phenylglycine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the ortho position of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Iodophenyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
(2-Iodophenyl)glycine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Iodophenyl)glycine involves its interaction with molecular targets through its iodine atom and glycine moiety. The iodine atom can participate in halogen bonding, while the glycine moiety can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Iodobiphenyl: Similar in structure but lacks the glycine moiety, making it less versatile in biological applications.
2-Iodopyridine: Contains a pyridine ring instead of a phenyl ring, leading to different chemical reactivity and applications.
Uniqueness: (2-Iodophenyl)glycine’s unique combination of an iodine-substituted phenyl ring and a glycine moiety provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8INO2 |
|---|---|
Molekulargewicht |
277.06 g/mol |
IUPAC-Name |
2-(2-iodoanilino)acetic acid |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
InChI-Schlüssel |
DMFDBHLNZBNGLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)

amine](/img/structure/B13515310.png)
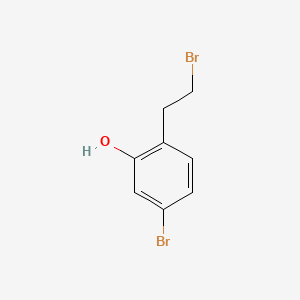
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
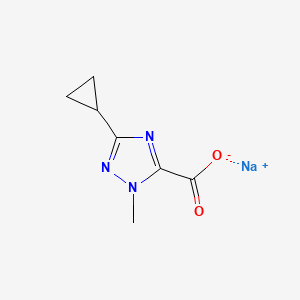

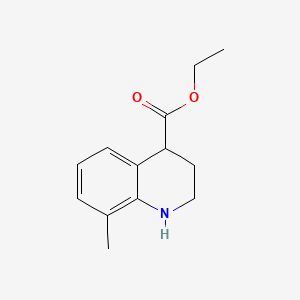
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
